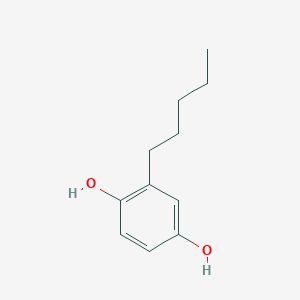![molecular formula C12H15NO2 B8779380 4-(Benzo[d][1,3]dioxol-5-yl)piperidine](/img/structure/B8779380.png)
4-(Benzo[d][1,3]dioxol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)piperidine is a chemical compound that features a piperidine ring attached to a methylenedioxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine typically involves the reaction of piperonal with piperidine in the presence of a base such as sodium methoxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[d][1,3]dioxol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate various signaling pathways, including those involved in cell cycle regulation, apoptosis, and inflammation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
Piperine: A naturally occurring alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Piperidine: A simple heterocyclic amine that serves as a precursor to many pharmaceuticals.
Methylenedioxyphenyl derivatives: Compounds with similar structural motifs, often studied for their pharmacological activities
Uniqueness: 4-(Benzo[d][1,3]dioxol-5-yl)piperidine stands out due to its unique combination of the piperidine ring and methylenedioxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)piperidine |
InChI |
InChI=1S/C12H15NO2/c1-2-11-12(15-8-14-11)7-10(1)9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 |
InChI Key |
VWKAAYHIHZSWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(3-methoxyphenyl)thio]-](/img/structure/B8779298.png)
![2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)
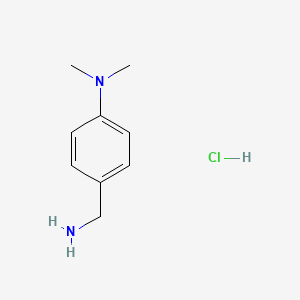
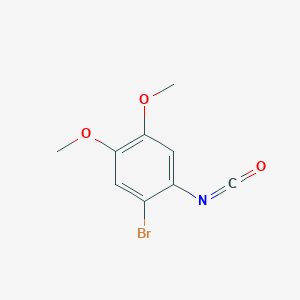
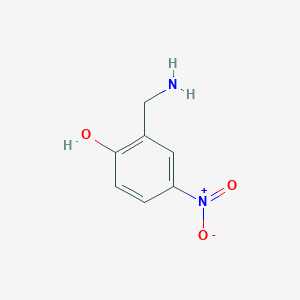
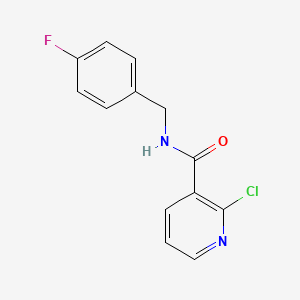
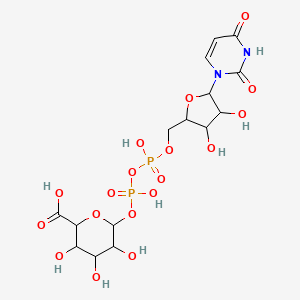
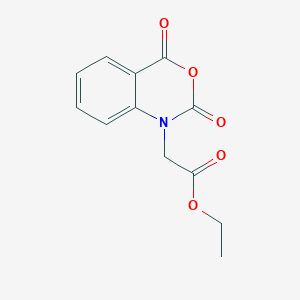
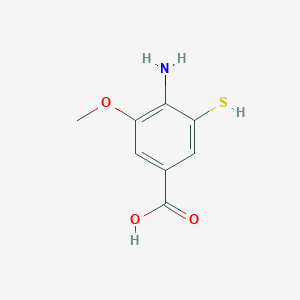
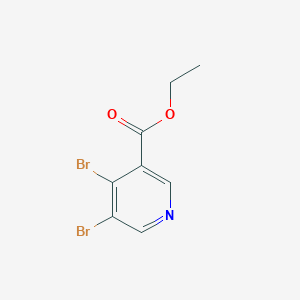
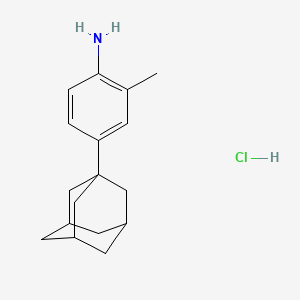
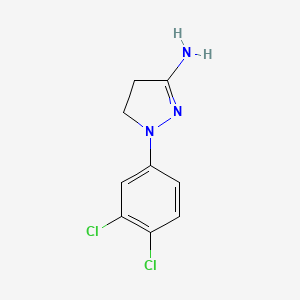
![Methyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8779386.png)
